molecular formula C9H7FN2O2 B1417668 7-Fluoro-6-methoxy-1H-quinazolin-4-one CAS No. 869475-52-5

7-Fluoro-6-methoxy-1H-quinazolin-4-one

Cat. No. B1417668
M. Wt: 194.16 g/mol
InChI Key: FKPZPNBUKLAYAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-6-methoxy-1H-quinazolin-4-one is a compound with the molecular weight of 194.17 . It is a quinazolinone derivative, which is a class of compounds that have drawn attention due to their significant biological activities .


Synthesis Analysis

Quinazolinone derivatives are synthesized using various methods. A common route involves the condensation of amides to anilines with ortho nitrile, carboxylic acids, and amides . Other synthetic methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .


Molecular Structure Analysis

The molecular structure of 7-Fluoro-6-methoxy-1H-quinazolin-4-one is represented by the InChI code: 1S/C9H7FN2O2/c1-14-8-2-5-7(3-6(8)10)11-4-12-9(5)13/h2-4H,1H3,(H,11,12,13) .


Chemical Reactions Analysis

Quinazolinones have broad applications in the biological, pharmaceutical, and material fields. The synthesis of these compounds is widely conducted. A novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones has been proposed .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 194.17 .

Scientific Research Applications

1. Anti-inflammatory Activity

A study by Sun et al. (2019) focused on the synthesis of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives. These compounds, including variants of the 7-Fluoro-6-methoxy-1H-quinazolin-4-one, displayed significant potential for anti-inflammatory activity.

2. Anticancer Properties

  • A novel series of 7-methoxy-6-oxazol-5-yl-2,3-dihydro-1H-quinazolin-4-ones, including the subject compound, were synthesized and found to be potent inhibitors of inosine 5'-monophosphate dehydrogenase type II (IMPDH II), as reported by Birch et al. (2005).
  • Tobe et al. (2003) synthesized 6-fluoroquinazolines, demonstrating inhibitory activities toward TNF-α production and T cell proliferation, with potential anti-cancer effects.

3. Antibacterial Activity

The study by Heppell et al. (2015) involved the synthesis of novel 6-fluoro-7-(cyclic amino)-2-(thioxo or oxo)-3-substituted quinazolin-4-ones. Although these compounds showed moderate activity against DNA-PK, they were inactive against tested bacterial strains.

4. Synthesis and Optimization

  • Ouyang et al. (2016) developed a rapid synthetic method for N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine, indicating potential biological activities in medicine. This method improved the solubility and synthesis efficiency of related compounds (Ouyang et al., 2016).

5. Antimicrobial, Analgesic, and Anti-Inflammatory Properties

  • Dash et al. (2017) synthesized quinazoline-4-one/4-thione derivatives, including 7-Fluoro-6-methoxy-1H-quinazolin-4-one, and evaluated their antimicrobial, analgesic, and anti-inflammatory properties (Dash et al., 2017).

Future Directions

Quinazolinones have broad applications in the biological, pharmaceutical, and material fields. Studies on the synthesis of these compounds are therefore widely conducted . The development of new synthetic methods and the exploration of the potential applications of quinazolinone derivatives in various fields are areas of ongoing research .

properties

IUPAC Name

7-fluoro-6-methoxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-8-2-5-7(3-6(8)10)11-4-12-9(5)13/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPZPNBUKLAYAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-6-methoxy-1H-quinazolin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
7-Fluoro-6-methoxy-1H-quinazolin-4-one
Reactant of Route 2
Reactant of Route 2
7-Fluoro-6-methoxy-1H-quinazolin-4-one
Reactant of Route 3
Reactant of Route 3
7-Fluoro-6-methoxy-1H-quinazolin-4-one
Reactant of Route 4
Reactant of Route 4
7-Fluoro-6-methoxy-1H-quinazolin-4-one
Reactant of Route 5
Reactant of Route 5
7-Fluoro-6-methoxy-1H-quinazolin-4-one
Reactant of Route 6
Reactant of Route 6
7-Fluoro-6-methoxy-1H-quinazolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.